1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
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Overview
Description
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)thio]phenylmethyl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the particular application being studied .
Comparison with Similar Compounds
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- can be compared with other imidazole derivatives, such as:
- 1H-4-Methylimidazole
- 1H-2-Methylimidazole
- 1H-5-Methylimidazole
These compounds share the imidazole core but differ in their substituents, which can significantly influence their chemical properties and applications. The unique substitution pattern of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- imparts specific characteristics that make it suitable for particular applications .
Properties
CAS No. |
677343-20-3 |
---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-4-8-17(9-5-15)21-16-6-2-13(3-7-16)10-14-11-18-12-19-14/h2-9,11-12H,10H2,1H3,(H,18,19) |
InChI Key |
RIKSEBFEVCCFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CC3=CN=CN3 |
Origin of Product |
United States |
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